![molecular formula C17H16N2OS B2707162 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide CAS No. 301307-93-7](/img/structure/B2707162.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide, also known as Tocris-211, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes.
Scientific Research Applications
Facile Synthesis and Crystal Structure
Antimicrobial Applications
Research into derivatives of the compound has shown antimicrobial properties. A study synthesized thiazolidinone, thiazoline, and thiophene derivatives showing some compounds with promising antimicrobial activities (M. Gouda et al., 2010).
Antitumor Activity
Several studies have focused on the antitumor potential of derivatives of this compound. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding notable anticancer activity against various cancer cell lines (L. Yurttaş et al., 2015). Another explored polyfunctionally substituted heterocyclic compounds derived from this compound, revealing high inhibitory effects in antiproliferative activity tests (H. Shams et al., 2010).
Structural Modifications for Improved Stability
Research into structural modifications has aimed at improving metabolic stability. A study investigating various 6,5-heterocycles as alternatives to benzothiazole rings found imidazopyridazine analogs that displayed similar in vitro potency and in vivo efficacy with minimal metabolic deacetylation (Markian M Stec et al., 2011).
Novel Syntheses and Docking Studies
Further research includes novel syntheses of heterocycles using 2-Cyano-N-arylacetamide as a reagent for generating compounds like iminocoumarine and thiazole. Molecular docking studies complemented these syntheses, aiming to elucidate the compounds' antimicrobial activities (E. Ewies & Hayam A. Abdelsalaam, 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is the Mitogen-activated protein kinase 10 (JNK3) and it also shows activity against JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode contributes to the compound’s inhibitory effect on these kinases .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion, as well as its bioavailability, is currently unavailable .
Result of Action
The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide ’s action primarily involve the inhibition of JNK2 and JNK3 . This leads to the modulation of the MAPK signaling pathway, potentially affecting various cellular processes .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-11-14-13-8-4-5-9-15(13)21-17(14)19-16(20)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAECXGNGYGUEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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